molecular formula C11H11FN2O3 B8695817 ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-

Cat. No.: B8695817
M. Wt: 238.21 g/mol
InChI Key: QXQSKXFNCMHHIJ-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an acetamide group attached to a fluorinated indole ring, which is further substituted with a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with acetic anhydride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thiols, amines, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: The compound is used in studies investigating the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indole ring can interact with hydrophobic pockets in proteins, while the acetamide and methoxy groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-HYDROXY-: Similar structure but with a hydroxy group instead of a methoxy group.

    ACETAMIDE,N-(5-CHLORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-: Similar structure but with a chlorine atom instead of a fluorine atom.

    ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-ETHOXY-: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, while the methoxy group can influence its solubility and reactivity.

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1,3-dihydroindol-6-yl)-2-methoxyacetamide

InChI

InChI=1S/C11H11FN2O3/c1-17-5-11(16)14-9-4-8-6(2-7(9)12)3-10(15)13-8/h2,4H,3,5H2,1H3,(H,13,15)(H,14,16)

InChI Key

QXQSKXFNCMHHIJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=C(C=C2CC(=O)NC2=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of d 6-amino-5-fluoro-1,3-dihydro-indol-2-one (2.028 g, 12.2 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with piperidine (1.3 ml). The mixture was cooled to −50° C. in an ethanol-dry ice bath and added with methoxyacetyl chloride (1.35 g, 12.5 mmol) in 20 ml of tetrahydrofuran dropwise. Upon the completion of the addition, the resulting mixture was stirred at the room temperature overnight until the precipitate was formed. The solid was filtered, washed with water and recrystallized from methanol to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxy-acetamide (2.0 g, 69.2%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
2.028 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Amino-5-fluoro-1,3-dihydro-indol-2-one 3d (2.028 g, 12.2 mmol) was dissolved in 30 ml of tetrahydrofuran under stirring, and added with 1.3 ml of pyridine to the solution at room temperature. The reaction system was cooled down to about −50° C. in a dry ice-ethanol bath. A solution of methoxy-acetyl chloride (1.35 g, 12.5 mmol) in tetrahydrofuran (20 ml) was added dropwise to the above reaction system. Upon completion of the addition, the ice-ethanol bath was removed, and the reaction mixture was allowed to warm up to room temperature and stirred overnight. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was filtered. The resulting solid was washed with water (10 mL×3) and recrystallized with methanol to obtain N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-2-methoxy-acetamide 7a (1.18 mg, yield 40.6%) as a gray solid.
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2.028 g
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reactant
Reaction Step One
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30 mL
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solvent
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Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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